molecular formula C13H21BrN2O B2839946 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1856074-33-3

4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole

Cat. No.: B2839946
CAS No.: 1856074-33-3
M. Wt: 301.228
InChI Key: YBAZPXZKQRRDTQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

The synthesis of 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by bromination and subsequent alkylation to introduce the butoxymethyl and cyclopentyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-(butoxymethyl)-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-2-3-8-17-10-13-12(14)9-16(15-13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZPXZKQRRDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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